molecular formula C6H15ClN2 B11921465 cis-cyclohexane-1,3-diaMine hydrochloride

cis-cyclohexane-1,3-diaMine hydrochloride

Cat. No.: B11921465
M. Wt: 150.65 g/mol
InChI Key: MVUYVVKSXCLYSP-KNCHESJLSA-N
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Description

cis-Cyclohexane-1,3-diamine hydrochloride (CAS No. 498532-32-4) is a cyclohexane-derived diamine salt with two amine groups in a 1,3-cis configuration. Its molecular formula is C₆H₁₄N₂·HCl (monohydrochloride) or C₆H₁₄N₂·2HCl (dihydrochloride), depending on the salt form, yielding molecular weights of approximately 150.65 g/mol (mono) or 187.11 g/mol (di). The compound is industrially significant, with applications in agrochemicals, pharmaceuticals, and chemical intermediates . It is typically supplied at ≥99% purity and stored in 25 kg cardboard drums for industrial use .

The cis configuration imposes distinct conformational preferences on the cyclohexane ring, influencing solubility, stability, and reactivity. For instance, the chair conformation places both amine groups in axial or equatorial positions, affecting steric interactions and hydrogen-bonding capabilities .

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

(1R,3S)-cyclohexane-1,3-diamine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,7-8H2;1H/t5-,6+;

InChI Key

MVUYVVKSXCLYSP-KNCHESJLSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)N.Cl

Canonical SMILES

C1CC(CC(C1)N)N.Cl

Origin of Product

United States

Preparation Methods

Bicyclic Lactone Ring-Opening and Functionalization

A recent advancement in the synthesis of cyclohexane cis-diamine derivatives involves leveraging γ-butyrolactone frameworks. The process begins with (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, which undergoes ring-opening via azide substitution to yield trans-3-azido-4-hydroxycyclohexane. Subsequent oxidation converts the hydroxyl group to a ketone, forming cyclohexanone. The critical cis-diamine configuration is achieved through enzyme-catalyzed asymmetric reductive amination , utilizing a transaminase to selectively reduce the ketone while introducing the amine group.

Key Reaction Conditions:

  • Azide substitution : Conducted in aqueous medium at 20–25°C for 2–4 hours.

  • Oxidation : Uses Jones reagent (CrO₃/H₂SO₄) at 0–5°C to prevent over-oxidation.

  • Enzymatic reductive amination : Performed at pH 7.5–8.0 with NADPH cofactor recycling, achieving >95% enantiomeric excess (ee).

This method avoids hazardous sodium azide (NaN₃) excess and achieves high stereoselectivity, making it scalable for industrial applications.

Aldol Condensation and Cyclization

An alternative route involves aldol condensation between 3-ethylthiobutyraldehyde and acetoacetate salts, followed by cyclization. The process, detailed in Patent EP0195053A1, employs tertiary amines (e.g., triethylamine) as catalysts in aqueous methanol at pH 8.2–8.6. The intermediate 4-hydroxy-6-ethylthioheptan-2-one undergoes acid-catalyzed dehydration (using HCl) to form α,β-unsaturated ketones, which are subsequently cyclized to 1,3-cyclohexanedione derivatives.

Resolution of Racemic Mixtures

Chiral Salt Formation

Racemic cis-cyclohexane-1,3-diamine can be resolved using chiral resolving agents like tartaric acid. The diamine is treated with L-(+)-tartaric acid in ethanol, yielding diastereomeric salts that are separated via fractional crystallization. The desired (1R,3S) isomer is isolated and converted to the hydrochloride salt using concentrated HCl.

Performance Metrics:

  • Resolution efficiency : 70–80% ee after one crystallization.

  • Purity enhancement : Recrystallization from water/ethanol improves ee to >99%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Enzymatic reductive aminationHigh stereoselectivity (>95% ee), avoids NaN₃Requires specialized enzymes, costly cofactors65–70%
Aldol condensationHigh yield (>90%), scalableByproduct formation, pH sensitivity85–90%
Chiral resolutionSimple instrumentationLow initial ee, multiple crystallizations40–50%

Challenges and Optimization Strategies

Stereochemical Control

Achieving the cis configuration necessitates precise control over reaction geometry. The enzymatic method outperforms traditional chemical routes in stereoselectivity but faces challenges in enzyme stability and cost.

Hydrochloride Salt Formation

Post-synthesis treatment with HCl must balance stoichiometry to avoid over-acidification, which can lead to dihydrochloride byproducts. Optimal conditions involve adding 1.1 equivalents of HCl in ethanol at 0°C .

Chemical Reactions Analysis

Types of Reactions: cis-Cyclohexane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Cis-cyclohexane-1,3-diamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the development of new anticancer agents. A notable example is its use in synthesizing platinum-based drugs, which have shown enhanced efficacy against cisplatin-resistant cancer cell lines .

Case Study: Kiteplatin

Kiteplatin, an analog of cisplatin, incorporates cis-cyclohexane-1,3-diamine as a ligand. Studies indicate that kiteplatin exhibits superior activity compared to traditional cisplatin in treating certain resistant cancer types . The unique steric properties of the diamine influence the drug's interaction with DNA, enhancing its therapeutic potential.

Catalysis and Organic Synthesis

The compound is also employed as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable in producing enantiomerically pure compounds. Researchers have explored its use in various catalytic reactions, including hydrogenation processes and alkylation reactions .

Table 1: Applications in Organic Synthesis

Application TypeDescriptionReference
Chiral AuxiliaryUsed to synthesize enantiomerically pure compounds
Platinum Drug SynthesisIntermediate for kiteplatin and other drugs
Catalytic ReactionsInvolved in hydrogenation and alkylation

Material Science

This compound has potential applications in material science, particularly in the development of polymers and coatings. Its amine functionalities can be utilized to enhance the properties of polymer matrices, improving adhesion and mechanical strength.

Mechanism of Action

The mechanism of action of cis-cyclohexane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The amino groups in the compound can form hydrogen bonds and coordinate with metal centers, affecting the overall reactivity and stability of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4'-Methylenebis(cyclohexylamine) (PACM)

CAS No. 1761-71-3

  • Molecular Formula : C₁₃H₂₆N₂
  • Molecular Weight : 210.36 g/mol
  • Isomerism : Three geometric isomers (trans-trans, cis-cis, cis-trans), making it a multi-constituent substance.
  • Applications : Used in polymer synthesis (e.g., epoxy curing agents) and coatings. The trans-trans isomer is preferred for high-performance materials due to superior thermal stability .
  • Key Difference : PACM’s larger structure and multi-isomeric nature complicate purification and application specificity compared to the simpler cis-cyclohexane-1,3-diamine hydrochloride .

Cyclohexane-1,4-diamine Dihydrochloride

CAS No. 2121-79-1

  • Molecular Formula : C₆H₁₄N₂·2HCl
  • Molecular Weight : 187.11 g/mol
  • Isomerism : 1,4-cis substitution on cyclohexane.
  • Applications: Similar to the 1,3-derivative but with altered spatial interactions.

Cyclopentane-1,3-diamine Dihydrochloride

CAS No. 1799439-22-7

  • Molecular Formula : C₅H₁₂N₂·2HCl
  • Molecular Weight : 173.08 g/mol
  • Isomerism : Smaller cyclopentane ring increases ring strain, reducing conformational flexibility.
  • Applications : Used in niche pharmaceutical intermediates where ring size impacts target binding .

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Isomerism Key Applications
cis-Cyclohexane-1,3-diamine HCl 498532-32-4 C₆H₁₄N₂·HCl 150.65 1,3-cis Pharmaceuticals, agrochemicals
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ 210.36 Multi-isomeric Polymers, coatings
Cyclohexane-1,4-diamine diHCl 2121-79-1 C₆H₁₄N₂·2HCl 187.11 1,4-cis Solvent systems, catalysis
Cyclopentane-1,3-diamine diHCl 1799439-22-7 C₅H₁₂N₂·2HCl 173.08 1,3-cis Specialty pharmaceuticals

Research Findings

  • Conformational Analysis : The 1,3-cis configuration in cyclohexane derivatives leads to axial-equatorial or diequatorial chair conformations, impacting hydrogen-bonding networks and solubility. For example, axial amine groups increase steric strain but enhance reactivity in certain catalytic processes .
  • Purity Specifications: Industrial-grade this compound is standardized to ≥99% purity, with strict control over impurities like trans isomers or mono-hydrochloride byproducts .
  • Safety Profile : Hydrochloride salts are generally safer to handle than free amines due to reduced volatility and improved stability. However, prolonged exposure requires standard PPE protocols .

Notes on Discrepancies and Limitations

  • Salt Form Ambiguity: Some sources refer to CAS 498532-32-4 as a monohydrochloride , while others classify it as a dihydrochloride . This discrepancy may stem from supplier-specific nomenclature or varying degrees of protonation.
  • Isomer Complexity : Geometric isomerism in compounds like PACM necessitates advanced analytical methods (e.g., HPLC or NMR) for precise characterization, adding to production costs .

Biological Activity

Cis-cyclohexane-1,3-diamine hydrochloride (also referred to as cis-1,3-cyclohexanediamine hydrochloride) is a chiral diamine compound with potential applications in medicinal chemistry and asymmetric synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H14N2·HCl
  • Molecular Weight : 144.65 g/mol
  • CAS Number : 1436-59-5

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its ability to act as a chiral ligand in asymmetric synthesis and as a potential pharmacophore in drug development.

1. Anticancer Activity

Recent studies have indicated that derivatives of cyclohexane diamines can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds derived from cis-cyclohexane-1,3-diamine have shown moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells with varying IC50 values. A notable example includes a derivative exhibiting an IC50 of 86 μM against WRL-68 cells .

2. Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on specific enzymes. For example, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease. The most potent inhibitors derived from this scaffold displayed IC50 values ranging from 2 to 8 nM against AChE .

3. Chiral Ligand Applications

As a chiral ligand, cis-cyclohexane-1,3-diamine is utilized in asymmetric catalysis. Its conformationally locked structure allows for high selectivity in enantioselective reactions. Research has demonstrated that complexes formed with transition metals using this diamine can act as efficient catalysts for various transformations .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The presence of amino groups allows for the formation of hydrogen bonds with target biomolecules, enhancing binding affinity and specificity.
  • Steric Effects : The cyclic structure contributes to steric hindrance that can influence the interaction dynamics with enzymes or receptors.

Research Findings and Case Studies

StudyObjectiveFindings
Cytotoxicity AssessmentModerate cytotoxic activity against various cancer cell lines (IC50 = 86 μM for WRL-68).
AChE InhibitionPotent inhibitors identified with IC50 values between 2 to 8 nM; significant implications for Alzheimer's treatment.
Asymmetric SynthesisDemonstrated effectiveness as a chiral ligand in transition metal complexes for enantioselective reactions.

Q & A

Q. Q1. What are the key synthetic routes for preparing cis-cyclohexane-1,3-diamine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves:

Cyclohexane Ring Functionalization : Start with a cyclohexane derivative (e.g., cyclohexene oxide) and introduce amine groups via nucleophilic substitution or reductive amination. For example, reductive amination of 1,3-diketocyclohexane using ammonia and a reducing agent like sodium cyanoborohydride can yield the diamine .

Cis-Configuration Control : Stereoselective synthesis is critical. Catalytic hydrogenation of a pre-functionalized cyclohexene (e.g., 1,3-dinitrocyclohexene) with a chiral catalyst ensures the cis configuration .

Hydrochloride Salt Formation : Treat the free diamine with hydrochloric acid under controlled pH to precipitate the hydrochloride salt. Purity (>99%) is confirmed via HPLC and elemental analysis .

Q. Key Variables :

  • Temperature during hydrogenation affects stereoselectivity.
  • Solvent polarity (e.g., ethanol vs. THF) influences reaction rates and byproduct formation.

Q. Q2. How does the cis-1,3-diamine configuration impact the conformational stability of the cyclohexane ring?

Methodological Answer : The cis-1,3-diamine substituents force the cyclohexane ring into a chair conformation where both amine groups occupy equatorial positions to minimize 1,3-diaxial strain. Computational models (e.g., DFT calculations) and X-ray crystallography reveal:

  • Energy Barriers : The chair-chair interconversion barrier increases due to hydrogen bonding between axial amine groups and adjacent hydrogens .
  • Experimental Validation : NMR coupling constants (J values) and NOESY spectra confirm the dominant equatorial positioning of amines in solution .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies often arise from:

  • Purity Variations : Impurities like trans-isomers or residual solvents can skew results. Validate purity via LC-MS and adjust synthetic protocols to minimize byproducts .
  • Assay Conditions : Differences in pH or ionic strength alter protonation states of the diamine, affecting receptor binding. Standardize buffers (e.g., PBS at pH 7.4) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Structural Confirmation : Use single-crystal X-ray diffraction to verify the cis configuration and rule out isomerization during biological testing .

Q. Q4. How do structural modifications (e.g., methyl vs. benzyl substituents) alter the reactivity and pharmacological profile of cis-cyclohexane-1,3-diamine derivatives?

Methodological Answer : Comparative studies involve:

Synthetic Analogues : Introduce substituents via alkylation or acylation. For example, benzylation at the amine increases lipophilicity, enhancing blood-brain barrier penetration .

Activity Mapping :

  • Enzyme Inhibition : Test analogues against target enzymes (e.g., monoamine oxidases) using fluorometric assays. Methyl groups may reduce steric hindrance, increasing binding affinity .
  • Cellular Uptake : Radiolabel analogues (e.g., with ³H) and measure intracellular accumulation in cell lines .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts how substituent size and polarity influence binding pockets .

Q. Q5. What advanced analytical techniques are critical for characterizing this compound in complex matrices?

Methodological Answer :

  • Chiral HPLC : Resolves cis/trans isomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and mobile phase optimization (e.g., hexane:isopropanol 90:10) .
  • Solid-State NMR : Probes hydrogen-bonding networks and crystal packing using ¹³C cross-polarization magic-angle spinning (CP/MAS) .
  • Tandem MS/MS : Identifies degradation products in stability studies by fragmenting parent ions (m/z 163.1 → m/z 120.0 for the diamine backbone) .

Q. Q6. How can solubility challenges of this compound in aqueous buffers be addressed without altering its bioactivity?

Methodological Answer :

  • Salt Screening : Co-formulate with counterions (e.g., citrate or sulfate) to improve aqueous solubility while maintaining hydrochloride stability .
  • Co-Solvent Systems : Use biocompatible co-solvents (e.g., PEG 400) at <10% v/v to enhance solubility without denaturing proteins in biological assays .
  • Nanoencapsulation : Encapsulate in liposomes (phosphatidylcholine-based) to improve bioavailability in in vivo studies .

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